Home > Products > Screening Compounds P87819 > 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide
2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide -

2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide

Catalog Number: EVT-4695117
CAS Number:
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides (Series)

Compound Description: This series of compounds, particularly N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide and N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide, demonstrated significant anti-exudative and anti-inflammatory activity in rat models. [] These compounds exhibited superior efficacy compared to reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol. []

Relevance: While structurally distinct from 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide, this series shares a common 2-furyl motif and explores the biological impact of various substitutions on a heterocyclic core. [] This emphasizes the potential of modifying substituents around a furyl scaffold to modulate biological activity, a principle relevant to understanding the structure-activity relationships of 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide.

(R)-(+)-N-[3-[5-[(4-Fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761)

Compound Description: This compound is a second-generation 5-lipoxygenase inhibitor with improved potency and duration of action compared to its predecessor, zileuton. [] Research highlights the significance of the (R)-enantiomer in achieving enhanced inhibition of leukotriene biosynthesis. []

Relevance: The presence of a substituted phenylmethyl group linked to a five-membered heterocycle in (R)-(+)-N-[3-[5-[(4-Fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea mirrors a key structural element in 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide. [] Despite the difference in heterocycle (thienyl vs. furyl), this similarity underscores the potential influence of such a substitution pattern on biological activity.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor clinically approved for treating HER2-positive breast cancer. [, ] Extensive research has explored its pharmacokinetic properties, including its interaction with efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). [, ] These studies reveal that lapatinib acts as both a substrate and inhibitor of these transporters, influencing its distribution and potential for drug interactions. [, ]

Relevance: Both Lapatinib and 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide incorporate a 2-furyl moiety within their structures. [, ] The presence of this shared motif, despite differences in their overall structures and biological targets, highlights the prevalence of furyl groups in medicinal chemistry and their potential contribution to diverse pharmacological activities.

Methyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate

Compound Description: This compound is notable for its crystal structure, which has been extensively analyzed to understand its intermolecular interactions and crystal packing. [] Hydrogen bonding, particularly N—H⋯N interactions forming chains along the c-axis, plays a significant role in the crystal lattice. []

Relevance: Although structurally distinct from 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide, this compound shares a cyanoacrylate moiety. [] This similarity, though in a different chemical context, highlights a structural feature that might influence the physicochemical properties of 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide.

N-(4-Acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic Acid Amides (Series)

Compound Description: This series of compounds represents a novel class of anti-malarial agents. [] A key structural requirement for activity is the presence of a phenylacetic acid substructure, substituted at the para-position with methyl or similar-sized groups, on the benzophenone core. []

Relevance: This series highlights the importance of the [5-(4-nitrophenyl)-2-furyl]acrylic acid substructure in conferring anti-malarial activity. [] While 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide also incorporates a substituted furyl acrylic acid moiety, the specific substitutions and their arrangement differ. [] This comparison emphasizes the sensitivity of biological activity to subtle structural variations within this chemical class.

Properties

Product Name

2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide

IUPAC Name

(E)-2-cyano-3-[5-[(4-cyanophenoxy)methyl]furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H21N3O3/c1-16-10-17(2)24(18(3)11-16)28-25(29)20(14-27)12-22-8-9-23(31-22)15-30-21-6-4-19(13-26)5-7-21/h4-12H,15H2,1-3H3,(H,28,29)/b20-12+

InChI Key

VEZKNACAMVUUIS-UDWIEESQSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N)C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N)C#N)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC=C(C=C3)C#N)/C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.